molecular formula C21H41NO B14297081 1-Hexadecylpiperidin-2-one CAS No. 113826-45-2

1-Hexadecylpiperidin-2-one

Cat. No.: B14297081
CAS No.: 113826-45-2
M. Wt: 323.6 g/mol
InChI Key: VLVIXFWRHZWZSL-UHFFFAOYSA-N
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Description

1-Hexadecylpiperidin-2-one is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexadecylamine with a suitable cyclic ketone can yield this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This process uses a molybdenum disulfide catalyst and hydrogen gas to convert pyridine into piperidine derivatives, which can then be further modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The hexadecyl chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

1-Hexadecylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexadecylpiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.

    Hexadecylamine: Similar in having a long hexadecyl chain but lacks the piperidin-2-one ring.

    Piperidin-2-one: Lacks the hexadecyl chain but shares the piperidin-2-one core structure.

Uniqueness: 1-Hexadecylpiperidin-2-one is unique due to the combination of the piperidin-2-one ring and the long hexadecyl chain. This structural feature imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

113826-45-2

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

1-hexadecylpiperidin-2-one

InChI

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21(22)23/h2-20H2,1H3

InChI Key

VLVIXFWRHZWZSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCCCC1=O

Origin of Product

United States

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